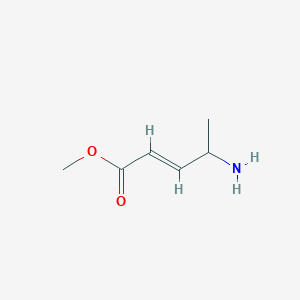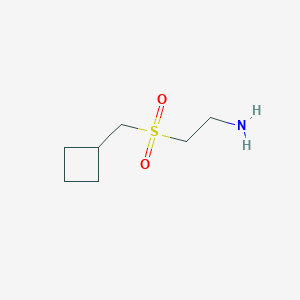
(2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid is a non-proteinogenic amino acid with a unique structure that includes an amino group, a hydroxyl group, and a phenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid typically involves multi-step organic synthesis. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The process may involve the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a protected amino acid or a phenyl-substituted butanoic acid derivative.
Chiral Catalysis: Chiral catalysts or chiral auxiliaries are employed to introduce the desired stereochemistry at the 2 and 4 positions.
Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through various hydroxylation reactions, such as using osmium tetroxide or other oxidizing agents.
Amination: The amino group at the 2-position is introduced through amination reactions, which may involve reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis to yield the free acid.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of free carboxylic acid.
Scientific Research Applications
(2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid has several scientific research applications:
Medicinal Chemistry: Used in the design and synthesis of novel drug candidates for various diseases.
Biochemistry: Employed in protein engineering to modify enzymes and improve their activity and stability.
Materials Science: Utilized in the synthesis of chiral materials and as a building block for complex molecular architectures.
Biocatalysis: Used to synthesize chiral compounds important for drug development and other applications.
Mechanism of Action
The mechanism of action of (2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. As a chiral auxiliary, it can control the stereochemistry of chemical reactions by selectively reacting with one of the reactants. This allows for the precise control of the stereochemistry of the final product. Additionally, it can inhibit the activity of enzymes involved in the metabolism of drugs and increase the solubility of drugs, thereby improving their bioavailability.
Comparison with Similar Compounds
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-4-Methylproline
- (2S,4R)-4-Fluoroproline
Comparison: (2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid is unique due to the presence of both an amino group and a hydroxyl group on the butanoic acid backbone, along with a phenyl group. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds. For example, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid lacks the phenyl group, which significantly alters its chemical behavior and applications.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2S,4R)-2-amino-4-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m0/s1 |
InChI Key |
WQLIGWIJZBHBFM-DTWKUNHWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13333057.png)


![4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13333074.png)






![Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B13333119.png)
![7-Ethyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13333127.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B13333142.png)

